ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with:
- An ethyl ester at position 2.
- A 4-methylphenyl group at position 1.
- A carbamoylmethoxy linker at position 4, terminating in a 4-(methoxycarbonyl)phenyl moiety.
The ester and carbamoyl groups contribute to its physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and molecular weight (~493.5 g/mol), which may influence bioavailability.
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-4-33-24(31)22-19(13-21(29)27(26-22)18-11-5-15(2)6-12-18)34-14-20(28)25-17-9-7-16(8-10-17)23(30)32-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSFSNNLIDYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine derivatives with appropriate diketones under controlled conditions.
Introduction of the carbamoyl group: This step involves the reaction of the intermediate with 4-(methoxycarbonyl)phenyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two ester groups (ethyl and methoxycarbonyl) and a carbamoyl group, all susceptible to hydrolysis under specific conditions:
Example: Basic hydrolysis of the ethyl ester group yields a water-soluble carboxylate salt, enhancing bioavailability for pharmaceutical applications. Methoxycarbonyl hydrolysis under acidic conditions produces a free carboxylic acid, as demonstrated in related pyridazine derivatives .
Nucleophilic Substitution
The carbamoylmethoxy side chain and chloroacetyl intermediates (if present) may participate in nucleophilic substitutions:
*If introduced via synthetic modification (e.g., reaction with 2-chloroacetyl chloride as in ).
Acylation and Alkylation
The dihydropyridazine NH group (if present) and hydroxyl intermediates can undergo acylation/alkylation:
For instance, the NH group in the dihydropyridazine ring can react with acyl chlorides to form amides, as seen in the synthesis of RSL3 derivatives .
Oxidation and Reduction
The dihydropyridazine core (1,6-dihydro state) and ketone group exhibit redox reactivity:
| Reaction | Reagent | Conditions | Outcome | Structural Impact |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Aqueous, Δ | Aromatic pyridazine ring formation | Loss of dihydro character |
| Reduction (C=O) | NaBH₄/MeOH | RT | Secondary alcohol formation | Increased steric bulk |
Oxidation of the dihydropyridazine ring to a fully aromatic system could enhance π-stacking interactions in biological targets.
Cyclization and Ring-Opening
Under specific conditions, the compound may undergo cyclization or ring-opening:
For example, bromination followed by nucleophilic attack (as in ) could generate spirocyclic derivatives with modified bioactivity.
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity Level | Preferred Reactions |
|---|---|---|
| Ethyl ester | High | Hydrolysis, transesterification |
| Methoxycarbonyl ester | Moderate | Hydrolysis, nucleophilic substitution |
| Carbamoyl linkage | Low | Hydrolysis (under harsh conditions) |
| Dihydropyridazine NH | Moderate | Acylation, alkylation |
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects depends on its specific application
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analysis
The compound’s structural analogs differ primarily in substituents on the pyridazine core or carbamoyl linker. Key comparisons include:
Table 1: Substituent Variations and Properties
Key Observations:
Carbamoyl Linker Modifications: The target compound’s 4-(methoxycarbonyl)phenyl group may enhance hydrogen-bonding interactions compared to the 2-(4-methoxyphenyl)ethyl group in , which increases hydrophobicity.
Aromatic Substituents :
- The 4-methylphenyl group in the target compound is less electron-withdrawing than the 3-(trifluoromethyl)phenyl group in , which could modulate aromatic π-π stacking interactions.
Ester vs. Carboxamide :
Biological Activity
Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyridazine core with several substituents, including:
- Methoxycarbonyl group : Enhances solubility and bioavailability.
- Carbamoyl group : Potentially increases receptor binding affinity.
- Methylphenyl moiety : Contributes to the compound's lipophilicity.
The molecular formula is , and its structure can be represented as follows:
Antioxidant Activity
Research has demonstrated that compounds within the dihydropyridazine family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. A study highlighted the antioxidant activity of similar derivatives through DPPH and ABTS assays, showing promising IC50 values comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
Dihydropyridazine derivatives have also shown broad-spectrum antimicrobial activity. In vitro studies indicate that these compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated MIC values indicating potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of dihydropyridazine derivatives revealed that they can significantly reduce inflammatory markers in cellular models. The optimal compound from a series of synthesized analogues exhibited substantial anti-inflammatory activity in models of acute lung injury and sepsis, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act on specific receptor sites, influencing pathways related to inflammation and oxidative stress.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Radical Scavenging : The structural components allow for effective scavenging of reactive oxygen species (ROS), thereby mitigating oxidative damage.
Study 1: Antioxidant Evaluation
A comparative study assessed the antioxidant capacity of various dihydropyridazine derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited an IC50 value of 0.45 μM in the DPPH assay, showcasing its potential as a therapeutic antioxidant agent .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The results showed an MIC of 32 µg/mL against E. coli, indicating significant antibacterial potential compared to control antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, carbamoyl linkages are often formed using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF under nitrogen . Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of carbamoyl donor to acceptor) and monitor by TLC. Yield improvements (>70%) are achievable by maintaining temperatures below 40°C to prevent ester hydrolysis .
Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., dihydropyridazine ring protons at δ 6.8–7.2 ppm and ester carbonyls at δ 165–170 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (Mo-Kα radiation, 100 K) .
- DFT studies : Compare experimental and computed IR/Raman spectra to validate hydrogen-bonding networks .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane, 3:7 to 1:1) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals (>95%) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Methodology : Apply fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity). For example, a Plackett-Burman design identified temperature (p < 0.05) as the critical factor for yield improvement in analogous dihydropyridazine syntheses . Response surface models (e.g., Central Composite Design) can further refine optimal conditions .
Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s reactivity or pharmacological potential?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For dihydropyridazines, LUMO energies near -2.5 eV suggest susceptibility to nucleophilic attack .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Docking scores (< -8.0 kcal/mol) indicate potential anti-inflammatory activity .
Q. How can contradictions in spectral or biological activity data be addressed?
- Methodology :
- Data reconciliation : For conflicting NMR shifts, re-examine solvent effects (e.g., DMSO vs. CDCl) or tautomeric equilibria using variable-temperature NMR .
- Biological assays : Replicate cytotoxicity studies (e.g., MTT assay) under standardized conditions (e.g., 48-hour exposure, 10% FBS) to resolve discrepancies in IC values .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze by HPLC (C18 column, acetonitrile/water gradient). Ester hydrolysis dominates at pH > 10, generating carboxylic acid derivatives .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
